Gated Synthetic Utility: Exclusive Documentation as a Key Intermediate in GSK's Tankyrase Inhibitor Patent Program Versus the 4-Regioisomer
Methyl 2-cyano-3-(trifluoromethyl)benzoate is explicitly cited as a key synthetic intermediate in GlaxoSmithKline's WO2013/177349 A2 patent for quinazolinedione-based tankyrase (TNKS1/TNKS2) inhibitors [1]. The patent describes 14 specific examples of formula I/Ia compounds synthesized via this intermediate, all of which were confirmed as tankyrase inhibitors with pIC₅₀ > 6 in one or both TNKS fluorescence polarization and HTRF assays [1]. In contrast, the regioisomeric methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) is not mentioned or utilized in this patent or in any other publicly disclosed tankyrase inhibitor synthesis program . This patent-gated synthetic exclusivity directly translates to procurement relevance: a laboratory replicating the GSK synthetic route cannot simply interchange the 4-isomer and expect equivalent reaction outcomes.
| Evidence Dimension | Documented synthetic utility in tankyrase inhibitor patent literature |
|---|---|
| Target Compound Data | Explicitly cited as intermediate in WO2013/177349 A2; 14 compounds synthesized; all confirmed TNKS inhibitors (pIC₅₀ > 6) |
| Comparator Or Baseline | Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5): No citation in WO2013/177349 A2 or any tankyrase inhibitor patent |
| Quantified Difference | Target: Direct patent validation. Comparator: Zero documented utility in this therapeutic program. |
| Conditions | Patent literature review; tankyrase inhibition assays (FP and HTRF) per WO2013/177349 A2 Example compounds. |
Why This Matters
Procurement decisions driven by patent-directed medicinal chemistry programs cannot defensibly substitute the 4-isomer without re-validating the entire synthetic route.
- [1] Keenan, R. M.; Miller, A. B.; Qin, D. (GlaxoSmithKline LLC). Quinazolinediones as Tankyrase Inhibitors. WO2013/177349 A2, 2013. Summary Table, Biological Data: 14 examples of formula I/Ia were tankyrase inhibitors with pIC₅₀ > 6 in one or both TNKS assays. View Source
